molecular formula C7H15N B2685536 3,3-Dimethylpent-4-en-1-amine CAS No. 1268994-44-0

3,3-Dimethylpent-4-en-1-amine

Cat. No.: B2685536
CAS No.: 1268994-44-0
M. Wt: 113.204
InChI Key: MTFPAOSXBHFYGH-UHFFFAOYSA-N
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Description

3,3-Dimethylpent-4-en-1-amine is an organic compound with the molecular formula C7H15N. It is characterized by the presence of a primary amine group attached to a pentene chain with two methyl groups at the third carbon position. This compound is known for its versatility in various chemical reactions and its applications in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylpent-4-en-1-amine can be synthesized through several methods. One common approach involves the reduction of nitriles. For instance, the reduction of 3,3-dimethylpent-4-enenitrile using lithium aluminum hydride (LAH) yields this compound . The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of nitriles or other suitable precursors. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylpent-4-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, and other derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of amides, ureas, and other derivatives.

Scientific Research Applications

3,3-Dimethylpent-4-en-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethylpent-4-en-1-amine involves its interaction with various molecular targets. The primary amine group can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can influence biochemical pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

  • 2,2-Dimethylpent-4-en-1-amine
  • 2,2-Diphenylpent-4-en-1-amine
  • 2-Spirocyclohexylpent-1-en-amine
  • 2-Methylpent-4-en-1-amine
  • 2-Phenylpent-4-en-1-amine
  • 2,2,3-Trimethylbut-3-en-1-amine

Uniqueness: 3,3-Dimethylpent-4-en-1-amine is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3,3-dimethylpent-4-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-4-7(2,3)5-6-8/h4H,1,5-6,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFPAOSXBHFYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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